6-Bromoisatin
Overview
Description
6-Bromoisatin, a brominated isatin derivative, is studied for its anticancer activity and potential uses in medical applications. It is particularly noted for its synthesis from natural sources and synthetic methods, as well as its chemical and physical properties.
Synthesis Analysis
- 6-Bromoisatin is synthesized from muricid molluscs and has shown efficacy in reducing the risk of early-stage colorectal tumor formation. The synthesis involves confirmatory techniques like 1H NMR spectroscopy (Esmaeelian et al., 2013).
Molecular Structure Analysis
- The molecular structure of 6-Bromoisatin and its derivatives like 7-fluoroisatin and 7-bromoisatin has been analyzed using FT-Raman and FT-IR spectra, highlighting the effects of substituents on its characteristics (Polat et al., 2015).
Chemical Reactions and Properties
- Research on 6-Bromoisatin involves its interaction in various chemical reactions, including its role as an intermediate in the preparation of certain pharmaceuticals (Du Hong-xia, 2006).
- Its involvement in the synthesis of diorganotin bromides and its solubility characteristics have also been examined (Koten et al., 1978).
Physical Properties Analysis
- The physical properties of 6-Bromoisatin and related compounds have been investigated, including their vibrational frequencies, thermodynamic and electronic parameters, and molecular electrostatic potential (Demircioğlu et al., 2019).
Chemical Properties Analysis
- The study of 6-Bromoisatin's chemical properties includes its radical-scavenging activity, as shown in compounds like urceolatin isolated from marine red algae (Li et al., 2008).
- It also encompasses the synthesis of novel derivatives and their potential as enzyme inhibitors (Jabri et al., 2023).
Scientific Research Applications
Application 1: Inhibition of Colon Cancer Cell Proliferation
- Summary of the Application : 6-Bromoisatin, found in Muricid Mollusc extracts, has been studied for its ability to inhibit colon cancer cell proliferation and induce apoptosis, thereby preventing early-stage tumor formation in a colorectal cancer rodent model .
- . A mouse model for colorectal cancer was utilized whereby colonic apoptosis and cell proliferation was measured 6 hours after azoxymethane treatment by hematoxylin and immunohistochemical staining .
Application 2: Extraction and Quantification of Bioactive Tyrian Purple Precursors
- Summary of the Application : 6-Bromoisatin is a secondary metabolite found in the hypobranchial gland of the muricid Dicathais orbita. It is one of the precursors of Tyrian purple, a bioactive compound .
- Methods of Application or Experimental Procedures : High performance liquid chromatography–mass spectrometry (HPLC-MS) with a diode array detector (DAD) was used for the extraction and analysis of 6-Bromoisatin . The study compared different solvent extraction procedures and conducted stability studies .
- Results or Outcomes : The study found that alcoholic solvents were better for extracting choline ester and indoxyl sulphate ultimate precursors, while chloroform was more suitable for the extraction of the intermediate precursors . Stability testing showed an increase of the oxidative compounds 6-bromoisatin and putative tyrindoxyl S-oxide sulphate in the ethanol extracts while more degradation products were seen in the chloroform extracts after months of cold storage .
Application 3: Anti-Inflammatory Activity
- Summary of the Application : 6-Bromoisatin has been studied for its anti-inflammatory activity. It was found to inhibit the translocation of NFκB, a protein complex that controls transcription of DNA, cytokine production and cell survival .
- Methods of Application or Experimental Procedures : The study used LPS-induced RAW264.7 cells, a mouse macrophage cell line, to test the anti-inflammatory activity of 6-Bromoisatin . The translocation of NFκB was measured after treatment with 6-Bromoisatin .
- Results or Outcomes : 6-Bromoisatin was found to inhibit the translocation of NFκB by 63.2% on average . This suggests that 6-Bromoisatin could have potential anti-inflammatory effects .
Safety And Hazards
properties
IUPAC Name |
6-bromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQMLZLINVIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212651 | |
Record name | 1H-Indole-2,3-dione, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoisatin | |
CAS RN |
6326-79-0 | |
Record name | 1H-Indole-2,3-dione, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6326-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-2,3-dione, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Bromoisatin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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